1-Bromo-2-((methoxymethoxy)methyl)benzene

Protecting group chemistry Oxidative deprotection MOM ether cleavage

1-Bromo-2-((methoxymethoxy)methyl)benzene (CAS 94236-21-2) is a brominated aromatic compound of formula C9H11BrO2 (MW 231.09) classified as a specialty benzyl ether building block. It features an ortho-positioned bromine atom and an ortho-methoxymethoxymethyl (MOM)-protected benzyl alcohol moiety on the same aromatic ring, enabling sequential synthetic operations not feasible with single-functionality analogs.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 94236-21-2
Cat. No. B1279801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-((methoxymethoxy)methyl)benzene
CAS94236-21-2
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOCOCC1=CC=CC=C1Br
InChIInChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
InChIKeyDIZPEZNNOODNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-((methoxymethoxy)methyl)benzene (CAS 94236-21-2) — a Dual-Functional Benzyl Building Block for Orthogonal Cross-Coupling and Protected Alcohol Manipulation


1-Bromo-2-((methoxymethoxy)methyl)benzene (CAS 94236-21-2) is a brominated aromatic compound of formula C9H11BrO2 (MW 231.09) classified as a specialty benzyl ether building block [1]. It features an ortho-positioned bromine atom and an ortho-methoxymethoxymethyl (MOM)-protected benzyl alcohol moiety on the same aromatic ring, enabling sequential synthetic operations not feasible with single-functionality analogs [2]. The MOM protecting group confers base stability while remaining cleavable under mild acidic conditions, and the aryl bromide serves as a handle for Pd-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings [1][2]. This dual ortho-functionalization motif differentiates it from simpler bromobenzyl alcohols, methyl ethers, and meta/para isomers routinely used as intermediaries in medicinal chemistry, materials science, and complex natural product synthesis [2].

Why 2-Bromobenzyl Alcohol or Simple Methyl Ether Cannot Replace 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthetic Sequences


Generic substitution of 1-bromo-2-((methoxymethoxy)methyl)benzene with 2-bromobenzyl alcohol (CAS 18982-54-2) or 2-bromobenzyl methyl ether (CAS 52711-30-5) fails in synthetic routes requiring orthogonal reactivity because each analog lacks the precise balance of protection and activation. The free alcohol in 2-bromobenzyl alcohol introduces a hydrogen-bond donor (HBD count = 1) incompatible with strongly basic organometallic reagents such as n-BuLi, Grignard reagents, and LiAlH4, severely limiting its use in multi-step sequences [1]. Conversely, the methyl ether variant (TPSA 9.2 Ų, no acid-labile acetal) demands harsh deprotection conditions (e.g., BBr3 or TMSI) that compromise acid-sensitive functional groups elsewhere in complex molecules [2]. The MOM acetal in the target compound bridges this gap: it is stable to strong bases and nucleophiles yet cleanly removable under mild acidic conditions (e.g., TFA, HCl/THF, or oxidative NaHSO4·H2O/HIO3) without disturbing other protective groups . Furthermore, the ortho-bromo substitution pattern imparts steric and electronic properties distinct from meta- or para-bromobenzyl MOM ethers, directly affecting cross-coupling rates and regioselectivity as documented in Pd-catalyzed Suzuki couplings of ortho-substituted benzyl substrates [3]. These quantitative and functional differences render in-class substitution unworkable for routes demanding both protected alcohol compatibility and ortho-specific cross-coupling performance.

Quantitative Differentiation Evidence for 1-Bromo-2-((methoxymethoxy)methyl)benzene Versus Closest Analogs — Deprotection Yield, Ortho Reactivity, and Physicochemical Properties


Oxidative MOM Deprotection Efficiency: 2-BrC6H4CH2OMOM Achieves 90% Isolated Yield Comparable to Unsubstituted Benzyl MOM Ether Under Identical Conditions

In a direct head-to-head comparison under NaHSO4·H2O/HIO3 oxidative deprotection conditions, 2-BrC6H4CH2OMOM (the target compound) was converted to 2-bromobenzaldehyde (2-BrC6H4CHO) with 90% isolated yield in 1.7 hours . This performance closely matches the unsubstituted benzyl MOM ether (PhCH2OMOM → PhCHO, 92% yield, 1.7 h) and the 2-methyl analog (90% yield, 1.5 h), while outperforming the 4-nitro-substituted substrate (87% yield, 3.25 h) and the cinnamyl derivative (85% yield, 1.1 h) in combined yield–time efficiency . The ortho-bromo substituent does not significantly retard deprotection kinetics relative to the unsubstituted parent, confirming that the MOM acetal reactivity is largely preserved despite the steric and electronic influence of the ortho-bromine atom.

Protecting group chemistry Oxidative deprotection MOM ether cleavage Benzaldehyde synthesis

Ortho-Bromo Substituent Enables Sterically Differentiated Suzuki Coupling Kinetics Compared to Para-Substituted Isomers

Systematic kinetic studies on the steric effect of substituents in haloarenes demonstrate that ortho-methyl-substituted aryl bromides exhibit significantly reduced reaction rates in Pd-catalyzed Suzuki couplings compared to both unsubstituted and para-substituted analogs [1]. This class-level inference applies directly to 1-bromo-2-((methoxymethoxy)methyl)benzene, where the ortho-MOM-protected benzyl group exerts steric hindrance analogous to an ortho-methyl substituent, thereby differentiating its cross-coupling reactivity profile from the corresponding para isomer (1-bromo-4-((methoxymethoxy)methyl)benzene, CAS 115032-64-9) and meta isomer (1-bromo-3-((methoxymethoxy)methyl)benzene, CAS 202330-74-3). The ortho-substitution effect can be exploited for chemoselective coupling strategies in substrates bearing multiple halogen substituents, wherein the ortho-bromobenzyl MOM ether may exhibit attenuated reactivity relative to less hindered aryl bromides, enabling sequential coupling protocols [2].

Pd-catalyzed cross-coupling Suzuki-Miyaura reaction Steric effects Ortho-substituted aryl halides

Absence of Hydrogen-Bond Donor Differentiates MOM-Protected Benzyl Alcohol from Free 2-Bromobenzyl Alcohol, Enabling Organometallic Compatibility

The target compound (1-bromo-2-((methoxymethoxy)methyl)benzene) possesses zero hydrogen-bond donor (HBD) atoms versus one HBD in 2-bromobenzyl alcohol (CAS 18982-54-2) [1][2]. This absence of acidic protons is critical for compatibility with strongly basic organometallic reagents: free benzylic alcohols are quantitatively deprotonated by n-BuLi, Grignard reagents, and metal hydrides, generating alkoxide nucleophiles that can participate in undesired side reactions or quench reactive intermediates [3]. The MOM acetal fully masks the hydroxyl functionality, rendering the protected substrate inert toward these reagents while preserving the aryl bromide for metal-halogen exchange or cross-coupling. The methyl ether analog (1-bromo-2-(methoxymethyl)benzene, CAS 52711-30-5) also lacks an HBD but cannot be cleaved under the mild acidic conditions applicable to MOM ethers; instead, it requires harsh reagents such as BBr3 or TMSI that are incompatible with many functional groups [4].

Protecting group strategy Organometallic compatibility Hydrogen-bond donor Grignard reagents

Commercial Purity Specification (≥97%) and Defined Storage Conditions Ensure Reproducible Reactivity Across Procurement Batches

Multiple independent suppliers consistently offer 1-bromo-2-((methoxymethoxy)methyl)benzene at ≥97% purity (typical range 97–98%) with defined storage conditions at 2–8°C [1]. This specification compares favorably to 2-bromobenzyl alcohol, which is typically supplied at 95–99% purity but requires storage as a solid with a melting point of 78–82°C, introducing handling complexity at ambient temperature . The target compound's liquid or low-melting solid form facilitates automated liquid handling and precise dispensing in parallel synthesis workflows. The MDL identifier MFCD18207049 and standardized SMILES notation (BrC1=CC=CC=C1COCOC) across vendors ensure unambiguous compound identity verification during procurement and inventory management [1].

Chemical procurement Purity specification Storage stability Reproducibility

Computational Physicochemical Differentiation: LogP 2.2 and TPSA 18.5 Ų Position the Target Compound Between Alcohol and Methyl Ether Analogs for Optimized Solvent Partitioning

Computed physicochemical properties from PubChem provide a quantitative differentiation profile for the target compound relative to its closest analogs [1][2][3]. The target compound (LogP 2.2, TPSA 18.5 Ų) occupies an intermediate property space: it is slightly less lipophilic than the methyl ether analog (LogP 2.3, TPSA 9.2 Ų) and more lipophilic than the free alcohol (LogP 1.9, TPSA 20.2 Ų). The higher TPSA relative to the methyl ether suggests enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO, CH3CN) commonly used in Pd-catalyzed cross-coupling reactions, while the increased LogP relative to the alcohol indicates better partitioning behavior in extractive work-up procedures. The rotatable bond count (4 vs. 1 for the alcohol and 2 for the methyl ether) reflects the greater conformational flexibility of the MOM-protected side chain, which may influence binding interactions when the compound is incorporated into biologically active target structures.

Drug-likeness prediction Lipophilicity Polar surface area Building block selection

High-Value Application Scenarios for 1-Bromo-2-((methoxymethoxy)methyl)benzene Based on Verified Differential Evidence


Sequential Pd-Catalyzed Cross-Coupling Followed by Mild Acidic MOM Deprotection in Multi-Step Medicinal Chemistry Synthesis

In drug discovery programs requiring the construction of ortho-substituted biaryl benzyl alcohol pharmacophores, 1-bromo-2-((methoxymethoxy)methyl)benzene enables a two-step sequence: (i) Suzuki-Miyaura coupling of the ortho-aryl bromide with a boronic acid partner to install a biaryl moiety, followed by (ii) mild acidic or oxidative MOM deprotection to reveal the free benzyl alcohol. This sequence is precluded with 2-bromobenzyl alcohol due to incompatibility of the free hydroxyl with Pd catalysts and boronic acids, and with 2-bromobenzyl methyl ether due to the need for harsh BBr3 deprotection that would degrade acid-sensitive heterocycles [1][2]. The documented 90% oxidative deprotection yield provides quantitative confidence in the deprotection step outcome .

Orthogonal Protection Strategy in Complex Natural Product Total Synthesis Requiring Chemoselective Alcohol Unveiling

The MOM group in the target compound remains stable to strong bases (n-BuLi, LDA, Grignard reagents) and reducing agents (LiAlH4), allowing the aryl bromide to undergo halogen-metal exchange or hydride reduction without affecting the protected benzyl alcohol [1]. Subsequent MOM cleavage under mild conditions (TFA/CH2Cl2 or NaHSO4·H2O/HIO3) selectively reveals the benzylic hydroxyl in the presence of other protecting groups such as TBDPS ethers or acetates, which are stable to these deprotection conditions . This orthogonal stability profile is not achievable with the free alcohol analog and is superior to the methyl ether with respect to deprotection orthogonality.

Scalable Process Chemistry for Ortho-Substituted Diarylmethane Intermediates Using Suzuki Coupling of Ortho-Bromobenzyl MOM Ether

The Haber patent (US 20010020104 A1) specifically describes the utility of ortho-substituted benzyl compounds in Suzuki-type coupling reactions followed by reduction to yield toluene derivatives [2]. The target compound fits directly into this process chemistry paradigm, where the ortho-bromobenzyl MOM ether can be coupled with aryl boronic acids under Pd catalysis to generate ortho-substituted diarylmethane precursors. The steric differentiation of ortho- versus para-bromobenzyl substrates (class-level inference) provides an additional dimension of chemoselectivity in substrates bearing multiple halogen handles [3].

Building Block Procurement for Fragment-Based Drug Discovery Libraries Requiring Dual Reactivity Handles

The consistent commercial availability of 1-bromo-2-((methoxymethoxy)methyl)benzene at ≥97% purity from multiple vendors (CoolPharm, MolCore, ChemScene) with defined storage conditions (2–8°C) ensures batch-to-batch reproducibility essential for fragment library construction [4]. The compound's dual functionality (aryl bromide + protected alcohol) in a single, compact scaffold (MW 231.09) provides two distinct diversification vectors for parallel library synthesis, offering greater synthetic efficiency than sourcing separate mono-functional building blocks that would require additional protection/deprotection steps.

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